1,2-Dioleoyl-3-linoleoyl-sn-glycerol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

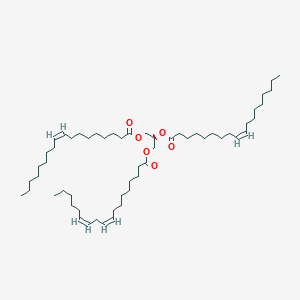

1,2-dioleoyl-3-linoleoyl-sn-glycerol is a triacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as oleoyl while that at position 3 is specifed as linoleoyl. It has a role as a mouse metabolite. It is a triacyl-sn-glycerol and a linoleoyl containing 1,2,3-triacyl-sn-glycerol. It derives from a linoleic acid and an oleic acid.

Aplicaciones Científicas De Investigación

Food Science Applications

1,2-Dioleoyl-3-linoleoyl-sn-glycerol plays a critical role in food formulations due to its emulsifying properties and stability. It is often used in the production of margarine and spreads, where its ability to stabilize oil-in-water emulsions is essential.

In pharmaceuticals, this compound is investigated for its potential as a drug delivery vehicle. Its lipid-based structure allows it to encapsulate hydrophobic drugs, improving their bioavailability and therapeutic efficacy.

Case Study: Lipid-Based Drug Delivery Systems

Recent studies have demonstrated that formulations containing this compound can enhance the solubility and absorption of poorly soluble drugs. For instance, a study highlighted its effectiveness in delivering anti-cancer agents through lipid nanoparticles, resulting in improved therapeutic outcomes in preclinical models .

Biotechnology Applications

In biotechnology, this compound is explored for its role in cellular signaling and membrane dynamics. It is involved in various biochemical pathways that regulate cell function and metabolism.

Research Findings

Research has indicated that this compound can influence the fluidity of cell membranes, thereby affecting protein interactions and cellular responses to stimuli. This property is particularly significant in studies related to cancer biology and metabolic disorders .

Cosmetic Applications

The cosmetic industry utilizes this compound for its moisturizing properties. It acts as an emollient that helps improve skin hydration and texture.

Table 2: Cosmetic Benefits of this compound

| Benefit | Description |

|---|---|

| Skin Hydration | Enhances moisture retention |

| Texture Improvement | Provides a smooth feel to formulations |

| Stability | Increases shelf life of cosmetic products |

Research Insights

Recent investigations have focused on the structural characteristics of this compound using advanced techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD). These studies reveal its polymorphic behavior, which is crucial for understanding its functionality in various applications .

Análisis De Reacciones Químicas

Key Synthetic Conditions

Enzymatic Hydrolysis and Regioselectivity

Lipases exhibit strong regioselectivity toward the sn-1 and sn-2 positions:

-

Candida rugosa Lipase : Hydrolyzes the sn-2 linoleoyl group preferentially over the sn-1 oleoyl group, releasing linoleic acid as the primary product .

-

Hormone-Sensitive Lipase (HSL) : Mobilizes fatty acids from the sn-1 and sn-3 positions, influencing lipid metabolism .

Hydrolysis Products

| Enzyme | Position Cleaved | Major Products | Reference |

|---|---|---|---|

| Candida rugosa lipase | sn-2 | Linoleic acid, 1-palmitoyl-sn-glycerol | |

| HSL | sn-1, sn-3 | Oleic acid, linoleic acid |

Biological Activity and Signaling

The compound acts as a signaling molecule in microbial systems:

-

Hormogonium Induction : Triggers filamentous cyanobacteria (Nostoc spp.) to differentiate into motile hormogonia at 1 nmol/disc .

-

Stereochemical Specificity : The sn-1,2 configuration is critical for activity. Racemic mixtures (e.g., rac-glycerol derivatives) show reduced efficacy compared to enantiopure forms .

Activity Comparison of Structural Analogs

Chemical Modifications

-

Oxidation : The hydroxyl group at sn-3 can be oxidized to a ketone or aldehyde for further functionalization .

-

Esterification : Reacts with acyl chlorides to modify fatty acid composition at specific positions .

Comparative Reactivity Insights

-

Unsaturation Impact : Linoleoyl (C18:2) at sn-3 enhances membrane fluidity and enzymatic accessibility compared to saturated analogs .

-

Positional Isomerism : Relocating linoleoyl to sn-1 abolishes hormogonium-inducing activity, underscoring the importance of regiochemistry .

Structural Influence on Reactivity

Propiedades

Número CAS |

72120-34-4 |

|---|---|

Fórmula molecular |

C57H102O6 |

Peso molecular |

883.4 g/mol |

Nombre IUPAC |

[(2R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26-,30-27-/t54-/m0/s1 |

Clave InChI |

JTMWOTXEVWLTTO-YKZMILTLSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.